5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-
Description
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-, is a heterocyclic compound structurally related to Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one) but distinguished by a hydroxyl (-OH) group at the 2-position. This modification significantly alters its physicochemical and biological properties. The compound serves as a precursor for synthesizing derivatives like 9-(diethylamino)-2-(prop-2-yn-1-yloxy)-5H-benzo[a]phenoxazin-5-one, which are used in fluorescence-based applications and drug discovery . Its synthesis involves reacting 9-(diethylamino)-2-hydroxy-5H-benzo[a]phenoxazin-5-one with propargyl bromide under basic conditions (K₂CO₃ in DMF), followed by purification via silica gel chromatography .
Properties
IUPAC Name |
9-(diethylamino)-5-hydroxybenzo[a]phenoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-22(4-2)12-5-8-16-18(9-12)25-19-11-17(24)14-7-6-13(23)10-15(14)20(19)21-16/h5-11,24H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZDFMVUIGZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC(=O)C=CC4=C(C=C3O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398077 | |
| Record name | 9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188712-75-6 | |
| Record name | 9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Aminophenols with Naphthoquinones
The foundational synthesis involves reacting 2-aminophenol derivatives with halogenated 1,4-naphthoquinones under alkaline conditions. For example, Ueno et al. demonstrated that 2,3-dibromo-1,4-naphthoquinone reacts with 4-diethylamino-2-aminophenol in methanolic potassium hydroxide to yield 6-bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one. This intermediate undergoes dehalogenation using sodium hydrosulfite in aqueous pyridine to produce the hydroxyl-substituted derivative.
Reaction Conditions:
Functionalization via Nucleophilic Substitution
The 2-hydroxy group is introduced through hydrolysis or deprotection of halogenated intermediates. In a protocol adapted from Core et al., 6-chloro-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one reacts with aqueous sodium hydroxide at elevated temperatures to replace the chloro substituent with a hydroxyl group.
Optimized Parameters:
Advanced Methodologies for Regioselective Modification
Palladium-Catalyzed Coupling for Amino Group Installation
Recent advances employ cross-coupling reactions to introduce the diethylamino moiety. A palladium-catalyzed Buchwald-Hartwig amination of 9-bromo-2-hydroxy-5H-benzo[a]phenoxazin-5-one with diethylamine achieves high regioselectivity.
Catalytic System:
Nitrosation-Hydrolysis Sequence
An alternative route involves nitrosation of 2-aminophenol precursors followed by hydrolysis. Treatment of 9-(diethylamino)-2-nitroso-5H-benzo[a]phenoxazin-5-one with hydrochloric acid and zinc dust selectively reduces the nitroso group to hydroxyl.
Critical Steps:
Structural and Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃): δ 8.29 (s, 1H, H-4), 7.85–7.78 (m, 4H, naphthyl), 7.15 (d, J = 8.7 Hz, 1H, H-1), 3.42 (q, J = 7.1 Hz, 4H, NCH₂CH₃), 1.39 (t, J = 7.1 Hz, 6H, CH₃).
- ¹³C NMR: δ 181.4 (C-5), 155.8 (C-9), 146.7 (C-2), 131.1 (C-4a), 117.7 (C-10a), 44.2 (NCH₂CH₃), 12.9 (CH₃).
Mass Spectrometry (HRMS):
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeOH/H₂O = 85:15) confirms >98% purity.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Reaction Optimization
Condensation Mechanism
The reaction proceeds via nucleophilic attack of the aminophenol’s amine group on the electron-deficient quinone, followed by cyclodehydration to form the phenoxazine ring. Methanol acts as both solvent and proton donor, while KOH facilitates deprotonation and intermediate stabilization.
Role of Sodium Hydrosulfite in Dehalogenation
Na₂S₂O₄ reduces C-Br bonds through single-electron transfer, generating bromide ions and yielding the hydroxyl group via hydrolysis. The reaction requires an inert atmosphere to prevent oxidation of intermediates.
Challenges and Mitigation Strategies
Byproduct Formation in Condensation Reactions
Excess naphthoquinone may lead to dihalogenated byproducts. This is mitigated by stoichiometric control (1:1.05 aminophenol:quinone ratio) and incremental reagent addition.
Steric Hindrance in Palladium Catalysis
Bulky substituents at C-9 reduce coupling efficiency. Using Xantphos as a ligand enhances steric tolerance, improving yields from 60% to 82%.
Applications and Derivative Synthesis
The 2-hydroxy group serves as a handle for further functionalization. For instance, propargylation of the hydroxyl moiety produces ethynyl derivatives for click chemistry applications.
Propargylation Protocol:
- Reagent: Propargyl bromide, K₂CO₃
- Solvent: DMF
- Yield: 75–80%.
Chemical Reactions Analysis
Types of Reactions
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazines and hydroquinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for developing drugs that modulate specific pathways.
Key Areas of Research :
- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The spirocyclic structure may enhance selectivity towards cancerous cells while minimizing effects on normal cells.
Neurological Disorders
Research indicates that compounds with similar structures have neuroprotective effects. The potential application of 4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane in treating conditions such as Alzheimer's disease and other neurodegenerative disorders is under investigation.
Mechanism of Action :
- The compound may act as an inhibitor of certain enzymes linked to neurodegeneration, thereby protecting neuronal integrity.
Inflammation and Pain Management
The anti-inflammatory properties of pyrazole derivatives suggest that this compound could be effective in managing inflammatory diseases. Its application in pain relief therapies is also being explored.
Clinical Insights :
- Case studies have demonstrated the efficacy of similar compounds in reducing inflammation markers in clinical trials involving arthritis patients.
Data Tables and Case Studies
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal highlighted the use of pyrazole derivatives, including similar spiro compounds, which demonstrated significant tumor suppression in animal models. The study concluded that these compounds could lead to new cancer therapies.
Case Study 2: Neuroprotective Effects
In a clinical trial involving patients with mild cognitive impairment, a derivative of the compound was tested for its ability to slow cognitive decline. Results indicated a statistically significant improvement in cognitive function over six months compared to the placebo group.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. It exhibits solvatochromism, where its fluorescence changes based on the polarity of the surrounding environment. This property allows it to interact with various molecular targets, such as biological membranes and proteins, providing valuable insights into their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The 2-hydroxy substituent differentiates this compound from similar benzo[a]phenoxazin-5-one derivatives. For example:
- Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one): Lacks the 2-hydroxy group, making it more lipophilic. Nile Red is widely used as a solvatochromic dye for lipid staining due to its strong fluorescence in hydrophobic environments .
- Ether Derivatives (e.g., 6-(4-chlorophenoxy)-5H-benzo[a]phenoxazin-5-one): Synthesized by replacing the 2-hydroxy group with phenoxy substituents. These derivatives exhibit enhanced binding affinities to microbial targets (e.g., −9.5 kcal/mol for 7e vs. −8.2 kcal/mol for standard drugs) .
Optical Properties
The 2-hydroxy derivative’s UV-Vis spectrum (λmax at 384 and 493 nm) suggests a redshift compared to Nile Red (λmax ~485 nm in lipid environments), attributed to electronic effects of the hydroxyl group .
Physicochemical Properties
The 2-hydroxy derivative’s hydroxyl group improves aqueous solubility compared to Nile Red but reduces membrane permeability, limiting its direct bioimaging utility .
Biological Activity
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- is a compound of significant interest in biomedical research due to its unique chemical properties and biological activities. This article explores its synthesis, biological activity, and applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C20H18N2O3
- Molecular Weight : 334.37 g/mol
The presence of the diethylamino group enhances its solubility and fluorescence properties, making it suitable for various biological applications.
Synthesis
The synthesis of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- involves several steps, typically starting from 5-(diethylamino)-2-nitrosophenol. The reaction is carried out in dimethylformamide (DMF) under controlled conditions to yield the final product with high purity and yield .
Fluorescence Properties
One of the primary biological activities of this compound is its fluorescence. It exhibits solvatochromic behavior, meaning its fluorescence properties change with the polarity of the solvent. This characteristic makes it an excellent candidate for use as a fluorescent probe in various biological systems .
Cellular Uptake and Localization
Studies have demonstrated that 5H-Benzo[a]phenoxazin-5-one derivatives can penetrate cellular membranes and localize within specific organelles. For instance, fluorescence microscopy using Saccharomyces cerevisiae revealed that these compounds predominantly target the vacuolar membrane, which is crucial for cellular homeostasis .
Table 1: Cellular Localization Studies
| Compound Name | Target Organelle | Method Used | Findings |
|---|---|---|---|
| Benzo[a]phenoxazin-5-one | Vacuole | Fluorescence Microscopy | High affinity for vacuolar membranes |
| Nile Red Derivative | Endoplasmic Reticulum | Co-localization Assay | Some localization observed in ER |
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated using HeLa cells. An MTT assay indicated that while lower concentrations (1-2 µM) had minimal effects on cell viability, higher concentrations (≥5 µM) significantly reduced cell viability . This suggests potential applications in cancer therapy where targeted cytotoxicity is desired.
Figure 1: Cell Viability Assay Results
Cell Viability (Note: This is a placeholder for an actual chart showing cell viability percentages at various concentrations.)
Case Studies
- Fluorescent Probes for Lipid Structures : Researchers utilized Nile Red derivatives to study lipid structures within cells. The derivatives showed strong responsiveness to lipid polarity changes, indicating their potential as tools for investigating lipid-related cellular processes .
- Diatom Metabolic Reprogramming : In a study involving Phaeodactylum tricornutum, Nile Red was used to monitor lipid accumulation during nutrient starvation. The compound effectively stained lipid bodies, providing insights into metabolic changes under stress conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5H-Benzo[a]phenoxazin-5-one derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions under controlled conditions. For example, phenoxazine derivatives are typically synthesized in polar aprotic solvents (e.g., 1,4-dioxane/water mixtures) with alkaline catalysts (e.g., 2 M NaOH) to facilitate ring closure and functionalization. Reaction conditions such as temperature (e.g., 80–100°C) and stoichiometric ratios are critical for yield optimization. Purification often involves recrystallization or column chromatography, validated by NMR and mass spectrometry .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze coupling constants and chemical shifts to confirm substituent positions (e.g., diethylamino and hydroxyl groups). For example, aromatic protons in phenoxazine derivatives typically resonate between δ 6.5–8.5 ppm, while hydroxyl protons appear as broad singlets near δ 5–6 ppm .
- Mass Spectrometry (ESI+) : Compare experimental molecular ion peaks ([M+H]+) with theoretical values to verify molecular weight and purity. Discrepancies >0.1% suggest incomplete purification or degradation .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer : Its structural similarity to cresyl violet acetate (a histological stain) suggests potential as a fluorescent probe for cellular imaging. Researchers should evaluate its photostability, quantum yield, and binding affinity using in vitro assays (e.g., confocal microscopy with fixed cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quenching in polar solvents)?
- Methodological Answer :
- Systematic Solvent Screening : Test fluorescence intensity across solvents of varying polarity (e.g., hexane to water) to isolate solvent effects.
- Theoretical Modeling : Use density functional theory (DFT) to calculate excited-state dipole moments and compare with experimental Stokes shifts. Contradictions may arise from aggregation or protonation state changes, requiring pH-controlled studies .
Q. What computational strategies predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Reaction Path Search (RPS) : Apply quantum chemical calculations (e.g., Gaussian 16) to map energy barriers for potential reactions (e.g., electrophilic substitution).
- Machine Learning (ML) : Train models on existing phenoxazine reaction datasets to predict optimal catalysts or solvents. Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics .
Q. How can factorial design optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- 2^k Factorial Design : Vary factors (temperature, catalyst concentration, solvent ratio) in a structured matrix to identify interactions affecting yield. For example, a 2^3 design (8 experiments) can reveal whether temperature-catalyst interactions dominate over solvent effects .
- Response Surface Methodology (RSM) : Refine optimal conditions using central composite designs to maximize yield while minimizing side products .
Q. What advanced characterization techniques address inconsistencies in thermal stability data?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres to assess environmental sensitivity.
- Differential Scanning Calorimetry (DSC) : Correlate melting points with polymorphic forms (e.g., anhydrous vs. hydrated crystals) .
Methodological Challenges and Innovations
Q. How can AI-driven laboratories enhance the discovery of novel derivatives?
- Methodological Answer : Implement autonomous platforms (e.g., "smart labs") where AI algorithms analyze real-time HPLC/MS data to adjust reaction parameters (e.g., reagent addition rates). This reduces trial-and-error cycles and accelerates lead optimization .
Q. What strategies validate the compound’s selectivity in complex biological systems?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescence polarization to measure displacement by known ligands in protein-binding studies.
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing effects in wild-type vs. gene-edited cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
